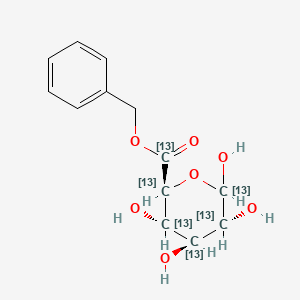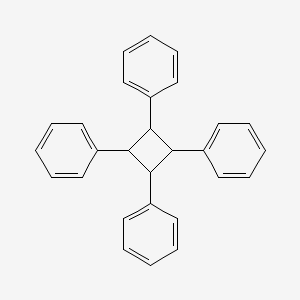
(2,3,4-Triphenylcyclobutyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,4-Triphenylcyclobutyl)benzene is an organic compound characterized by a cyclobutane ring substituted with three phenyl groups at the 2, 3, and 4 positions, and a benzene ring attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4-Triphenylcyclobutyl)benzene typically involves the cycloaddition reactions of suitable precursors. One common method is the [2+2] cycloaddition of stilbene derivatives under ultraviolet light, which forms the cyclobutane ring. The reaction conditions often require a photochemical reactor and a suitable solvent such as benzene or toluene to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic positions. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid with sulfuric acid.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of cyclobutane derivatives with reduced phenyl groups.
Substitution: Formation of brominated or nitrated benzene derivatives.
科学的研究の応用
(2,3,4-Triphenylcyclobutyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying cycloaddition reactions.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: While specific biological applications are limited, the compound’s derivatives may have potential in drug development and as probes in biochemical studies.
作用機序
The mechanism of action of (2,3,4-Triphenylcyclobutyl)benzene in chemical reactions involves the interaction of its phenyl groups and cyclobutane ring with various reagents. The phenyl groups can participate in electrophilic aromatic substitution reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Tetraphenylcyclobutane: Similar in structure but with an additional phenyl group.
Triphenylmethane: Lacks the cyclobutane ring but has three phenyl groups attached to a central carbon atom.
Benzocyclobutene: Contains a cyclobutane ring fused to a benzene ring.
Uniqueness: (2,3,4-Triphenylcyclobutyl)benzene is unique due to its specific substitution pattern on the cyclobutane ring and the presence of a benzene ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
806-90-6 |
|---|---|
分子式 |
C28H24 |
分子量 |
360.5 g/mol |
IUPAC名 |
(2,3,4-triphenylcyclobutyl)benzene |
InChI |
InChI=1S/C28H24/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23/h1-20,25-28H |
InChIキー |
RJWNMNWMVUOVHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)
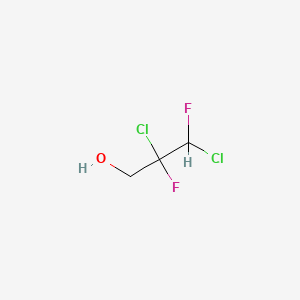

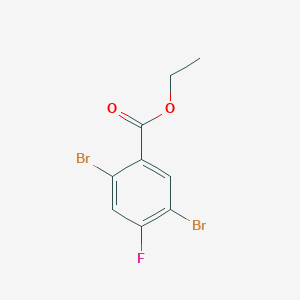
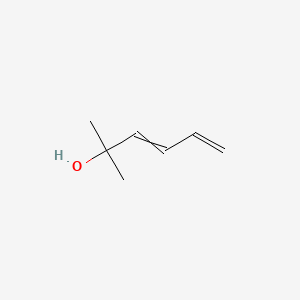
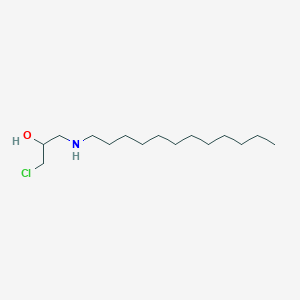
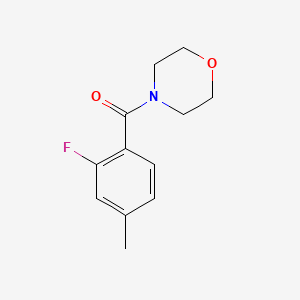
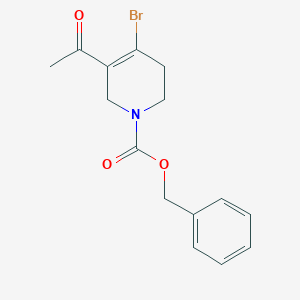
![Quino[6,5-f]quinoline](/img/structure/B14758242.png)
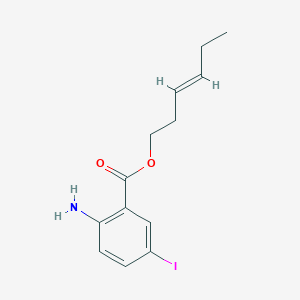
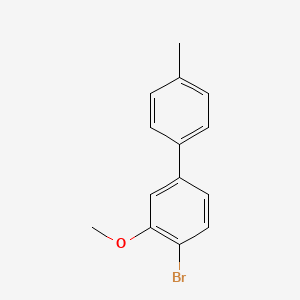
![7-[[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid](/img/structure/B14758252.png)
